molecular formula C10H6Br2N2O B14696125 6,6'-Dibromo-2,2'-bipyridine-1-oxide CAS No. 25373-71-1

6,6'-Dibromo-2,2'-bipyridine-1-oxide

Cat. No.: B14696125
CAS No.: 25373-71-1
M. Wt: 329.97 g/mol
InChI Key: GHHUTXBQXSOMCI-UHFFFAOYSA-N
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Description

Contextual Significance of Bipyridine N-Oxides and Halogenated Bipyridines in Chemical Synthesis and Coordination Chemistry

Bipyridine N-oxides are a well-established class of compounds that exhibit distinct electronic and steric properties compared to their parent bipyridines. The N-oxide group, being a strong electron-withdrawing moiety, can significantly influence the electronic structure of the bipyridine ring system. This modification can enhance the reactivity of the molecule in certain chemical transformations and modulate its coordination properties. In the realm of catalysis, bipyridine N-oxides have been employed as ligands that can fine-tune the activity and selectivity of metal centers in various organic reactions. nsf.gov The oxygen atom of the N-oxide group can also act as a coordination site, leading to the formation of unique metal complexes with interesting structural and electronic properties. wikipedia.org

Research Rationale for Investigating 6,6'-Dibromo-2,2'-bipyridine-1-oxide

The specific investigation into this compound is driven by the desire to harness the combined advantages of both bipyridine N-oxides and halogenated bipyridines within a single molecular framework. The introduction of the N-oxide functionality to the 6,6'-dibromo-2,2'-bipyridine scaffold is anticipated to modulate its electronic properties, potentially leading to novel applications in materials science and catalysis.

The presence of the bromine atoms at the 6 and 6' positions offers the potential for post-synthetic modification, allowing for the creation of a library of derivatives with diverse functionalities. This versatility makes this compound a valuable precursor for the synthesis of new ligands and materials. Furthermore, the interplay between the electron-withdrawing N-oxide group and the halogen substituents is expected to result in unique coordination behavior, leading to the formation of novel metal complexes with potentially enhanced catalytic activity or interesting photophysical properties. The research into this compound is therefore aimed at exploring these possibilities and expanding the toolbox of synthetic chemists and materials scientists.

Below is a data table summarizing the key properties of the parent compound, 6,6'-Dibromo-2,2'-bipyridine, and the target compound, this compound.

Property6,6'-Dibromo-2,2'-bipyridineThis compound
CAS Number 49669-22-9 scielo.br25373-71-1 acs.org
Molecular Formula C10H6Br2N2 scielo.brC10H6Br2N2O acs.org
Molecular Weight 313.98 g/mol scielo.br329.97 g/mol acs.org
Appearance White to orange to light green powder chemrxiv.orgNot specified
Melting Point 220 - 223 °C chemrxiv.orgNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25373-71-1

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

2-bromo-6-(6-bromopyridin-2-yl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H6Br2N2O/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14(8)15/h1-6H

InChI Key

GHHUTXBQXSOMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=[N+](C(=CC=C2)Br)[O-]

Origin of Product

United States

Synthetic Strategies and Precursor Chemistry of 6,6 Dibromo 2,2 Bipyridine 1 Oxide

Established Methodologies for the Preparation of Bipyridine N-Oxides

The introduction of an N-oxide group to a bipyridine scaffold is a crucial step in the synthesis of the target compound. This functionalization alters the electronic properties of the pyridine (B92270) rings, influencing their reactivity in subsequent reactions.

Oxidation of Bipyridines to N-Oxides

The direct oxidation of 2,2'-bipyridine (B1663995) is a common method for the synthesis of its corresponding N-oxide. This transformation is typically achieved using various oxidizing agents. Peroxy acids, such as peroxybenzoic acid, were among the first reagents used for the N-oxidation of pyridines. researchgate.net Other effective oxidizing agents include hydrogen peroxide in acetic acid and dimethyldioxirane (B1199080) (DMD). nih.gov The choice of oxidant and reaction conditions can influence the yield and the formation of mono- or di-N-oxides. For instance, the oxidation of 2,2'-bipyridine with DMD has been reported to produce the corresponding N-oxides, with the advantage of avoiding potentially hazardous peroxide intermediates in the final product. nih.gov

The reaction conditions for the N-oxidation of 2,2'-bipyridine can be summarized as follows:

Oxidizing AgentSolventTemperatureProductReference
Peroxybenzoic acid--2,2'-Bipyridine-1-oxide researchgate.net
Hydrogen peroxideAcetic acid70°C2,2'-Bipyridine-1-oxide
Dimethyldioxirane (DMD)Dichloromethane (B109758)-2,2'-Bipyridine-1-oxide nih.gov

Regioselective N-Oxidation Techniques

Achieving regioselective N-oxidation in unsymmetrically substituted bipyridines can be challenging. The nitrogen atom that is oxidized is influenced by the electronic and steric effects of the substituents on the pyridine rings. For a molecule like 6,6'-dibromo-2,2'-bipyridine, the two nitrogen atoms are in equivalent chemical environments, meaning that mono-N-oxidation will lead to a single product without regiochemical ambiguity. However, controlling the extent of oxidation to selectively form the mono-N-oxide over the di-N,N'-dioxide requires careful control of the stoichiometry of the oxidizing agent and reaction time.

Bromination Routes for Bipyridine Scaffolds

The introduction of bromine atoms at the 6 and 6' positions of the 2,2'-bipyridine scaffold is a key transformation. Several strategies can be employed, each with its own advantages and limitations regarding regioselectivity and reaction conditions.

Direct Halogenation Approaches for Bipyridines

The direct bromination of 2,2'-bipyridine is often challenging due to the deactivation of the pyridine rings towards electrophilic substitution. High temperatures are typically required, which can lead to a mixture of polybrominated products. For instance, the vapor-phase bromination of 2,2'-bipyridine at 773 K has been reported to yield both 6-bromo-2,2'-bipyridine (B106941) and 6,6'-dibromo-2,2'-bipyridine. At lower temperatures (523 K), the reaction of 2,2'-bipyridine hydrobromide with bromine yields a mixture of 5-bromo-2,2'-bipyridine (B93308) and 6-bromo-2,2'-bipyridine. A more selective synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been achieved through the direct bromination of the 2,2'-bipyridine hydrobromide salt.

SubstrateBrominating AgentTemperatureProductsReference
2,2'-BipyridineBromine (vapor)773 K6-Bromo-2,2'-bipyridine, 6,6'-Dibromo-2,2'-bipyridine
2,2'-Bipyridine hydrobromideBromine523 K5-Bromo-2,2'-bipyridine, 6-Bromo-2,2'-bipyridine
2,2'-Bipyridine hydrobromideBromine-5,5'-Dibromo-2,2'-bipyridine

Palladium-Catalyzed Directed Halogenation of Bipyridine N-Oxides

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. In the context of bipyridine N-oxides, the N-oxide group can act as a directing group, facilitating halogenation at the ortho C-H bond. However, the pyridine nitrogen can also direct the palladium catalyst. Research has shown that in the palladium-catalyzed halogenation of 2,2'-bipyridine-1-oxide using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as the halogen source, the pyridine nitrogen typically directs functionalization to the 3-position. Halogenation at the 3'-position, directed by the N-oxide, is observed when the 6'-position is sterically hindered, which blocks coordination of the palladium to the pyridine nitrogen.

The general conditions for this reaction involve using 5 mol % of Pd(OAc)₂ as the catalyst in chlorobenzene (B131634) at 110 °C. The halogenated bipyridine N-oxides can then be deoxygenated using reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃).

SubstrateHalogen SourceCatalystSolventTemperatureProductReference
2,2'-Bipyridine-1-oxideNCS5 mol % Pd(OAc)₂Chlorobenzene110 °C3-Chloro-2,2'-bipyridine-1-oxide
2,2'-Bipyridine-1-oxideNBS5 mol % Pd(OAc)₂Chlorobenzene110 °C3-Bromo-2,2'-bipyridine-1-oxide

Deoxygenative Bromination Strategies

Deoxygenative functionalization of pyridine N-oxides provides a route to introduce substituents at the 2-position of the pyridine ring. While direct deoxygenative bromination of 2,2'-bipyridine-1-oxide to yield a bromo-substituted bipyridine is not extensively documented for the 6,6'-positions, the principle involves the activation of the N-oxide by a reagent that can also serve as a bromine source. Reagents like phosphorus oxybromide (POBr₃) or a combination of a Lewis acid and a bromide source could potentially effect such a transformation. The N-oxide bond is severed by reagents like phosphorus chloride. A more common application of deoxygenation is the removal of the N-oxide group after halogenation has been achieved at other positions, as seen in the palladium-catalyzed reactions where PCl₃ or PBr₃ are used to deoxygenate the halogenated bipyridine N-oxides.

Convergent and Divergent Synthetic Pathways to 6,6'-Dibromo-2,2'-bipyridine-1-oxide

The primary and most direct synthetic route to this compound involves the selective oxidation of its precursor, 6,6'-Dibromo-2,2'-bipyridine. This transformation falls under the category of a post-synthetic modification of a pre-assembled bipyridine core, representing a divergent approach where a common intermediate is used to access various derivatives.

The N-oxidation of pyridine and its derivatives is a well-established reaction in heterocyclic chemistry. Typically, this is achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature. The lone pair of electrons on the nitrogen atom of one of the pyridine rings acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This results in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.

Another common oxidant for this purpose is hydrogen peroxide, often used in the presence of an acid catalyst like acetic acid. While effective, this method may require heating and longer reaction times compared to the m-CPBA protocol. The choice of oxidant and reaction conditions can be crucial to avoid potential side reactions, such as oxidation of other parts of the molecule, although the bipyridine core is generally robust. Given the presence of two nitrogen atoms in 6,6'-Dibromo-2,2'-bipyridine, careful control of stoichiometry (using one equivalent of the oxidizing agent) is necessary to favor the formation of the mono-N-oxide over the di-N,N'-dioxide.

Derivatization and Post-Synthetic Functionalization of this compound

The bromine atoms at the 6 and 6' positions of this compound are prime sites for a variety of post-synthetic functionalization reactions. These reactions allow for the introduction of new chemical moieties, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties. The presence of the N-oxide group can influence the reactivity of these positions, activating the ring towards certain transformations.

Cross-Coupling Reactions at Bromine Sites (e.g., Sonogashira, Suzuki)

The carbon-bromine bonds in this compound are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The Sonogashira coupling allows for the introduction of alkyne functionalities. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base (like triethylamine (B128534) or diisopropylamine). The reaction involves the coupling of the aryl bromide with a terminal alkyne. While specific examples on the this compound substrate are not extensively documented in readily available literature, the general applicability of Sonogashira coupling to bromo-pyridines and their N-oxides suggests its feasibility. The reaction conditions would likely be optimized to account for the electronic effects of the N-oxide group.

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, used to form biaryl structures or to introduce alkyl or vinyl groups. This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). The N-oxide moiety can act as a directing group in some Suzuki reactions, potentially influencing the regioselectivity and efficiency of the coupling at the adjacent C-Br bond. The versatility of the Suzuki coupling allows for the introduction of a wide array of substituents, making it a valuable tool for modifying the properties of the bipyridine-1-oxide scaffold.

Nucleophilic Substitution Reactions

The bromine atoms on the pyridine rings of this compound can be susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen, further enhanced by N-oxidation, can activate the ring system towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (in this case, the 6 and 6' positions).

A variety of nucleophiles can be employed to displace the bromide ions, including amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amino-bipyridine-1-oxides. A notable example, although performed on the precursor 6,6'-dibromo-2,2'-bipyridine, demonstrates the conversion to 6,6'-diamino-2,2'-bipyridine using potassium amide in liquid ammonia, a reaction that proceeds in high yield. researchgate.net Similar reactivity can be anticipated for the N-oxide derivative, potentially under milder conditions due to the activating effect of the N-oxide group.

Lithium-Halogen Exchange and Subsequent Electrophilic Trapping

A powerful method for the functionalization of aryl halides is the lithium-halogen exchange reaction. This process involves treating the bromo-substituted compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C). The reaction results in the exchange of a bromine atom for a lithium atom, generating a highly reactive organolithium intermediate.

This lithiated species can then be "trapped" by a wide range of electrophiles to introduce new functional groups. For the related compound, 6,6'-dibromo-2,2'-bipyridine, a detailed study has shown that selective single or double metalation can be achieved via lithium-halogen exchange. The resulting lithiated intermediates can be effectively formylated by reaction with an electrophile like dimethylformamide (DMF). The reaction's outcome (mono- vs. di-substitution) can be controlled by the stoichiometry of the organolithium reagent. This methodology provides a versatile route to introduce aldehydes, which can be further elaborated into other functional groups. It is highly probable that a similar strategy could be applied to this compound, allowing for regioselective functionalization.

Coordination Chemistry and Metal Complexation of 6,6 Dibromo 2,2 Bipyridine 1 Oxide

Ligand Characteristics and Coordination Modes

The N-oxide group introduces a distinct donor site compared to the parent 2,2'-bipyridine (B1663995). Pyridine-N-oxides typically coordinate to metal ions through the oxygen atom. wikipedia.org This oxygen donor is considered a harder base than the nitrogen of a pyridine (B92270), which can influence the preference for certain metal ions. The M-O-N angle in pyridine-N-oxide complexes is often around 130°. wikipedia.org The basicity of pyridine N-oxides is generally weak. wikipedia.org In the context of 2,2'-bipyridine N,N'-dioxide, the two N-oxide groups can chelate a metal ion, forming a stable ring structure. sci-hub.box The metal-to-oxygen stretching vibration is a characteristic feature in the infrared spectra of these complexes. sci-hub.box The coordination of the N-oxide can lead to the formation of various structures, including mononuclear species where the ligand acts as a tridentate donor. rsc.org

The bromine atoms at the 6 and 6' positions of the bipyridine ring significantly impact the ligand's properties. Bromine is an electron-withdrawing substituent, which can alter the electronic properties of the bipyridine system. tandfonline.comresearchgate.net This electron-withdrawing nature is expected to decrease the electron density on the bipyridine rings, potentially affecting the strength of the metal-ligand bond. tandfonline.comresearchgate.net Studies on substituted bipyridines have shown that electron-withdrawing groups can shift the reduction potentials of their metal complexes to more positive values. frontiersin.org

From a structural standpoint, the bulky bromine atoms introduce steric hindrance around the nitrogen atoms of the pyridine rings. This steric bulk can influence the coordination geometry of the resulting metal complexes and may prevent the coordination of multiple large ligands to the same metal center. nih.govnih.gov For instance, bulky substituents at the 6,6'-positions can protect the metal center. wikipedia.org This steric effect is a critical consideration in the design of catalysts and other functional metal complexes. nih.gov

2,2'-Bipyridine and its derivatives are classic chelating ligands, forming stable five-membered rings with metal ions through the two nitrogen atoms. wikipedia.org The introduction of an N-oxide functionality in one of the rings, as in 6,6'-Dibromo-2,2'-bipyridine-1-oxide, creates a bidentate ligand with one nitrogen and one oxygen donor atom. This N,O-chelation is also expected to form a stable five-membered ring.

The steric hindrance from the 6,6'-dibromo substituents is a major factor. In square planar complexes of 2,2'-bipyridine, steric clashes between substituents at the 6 and 6' positions of different ligands can cause distortions from planarity. wikipedia.org This steric repulsion can influence the reactivity and stability of the complexes. For 6,6'-disubstituted bipyridine ligands, the steric bulk can alter the coordination geometry and even prevent the formation of certain types of complexes. nih.gov

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis.

While specific studies on the coordination of this compound with a wide range of transition metals are not extensively documented in the provided search results, the broader chemistry of bipyridine and its substituted derivatives provides a strong basis for predicting their behavior.

Ruthenium (Ru): Ruthenium complexes with bipyridine ligands are well-known for their applications in photochemistry and catalysis. ossila.com The electronic properties of the bromo-substituted N-oxide ligand would influence the metal-to-ligand charge transfer (MLCT) bands, which are crucial for their photophysical properties. ossila.com

Palladium (Pd): Palladium complexes are widely used in cross-coupling reactions. nih.gov The steric and electronic properties of the this compound ligand would play a significant role in the catalytic activity and selectivity of such complexes.

Copper (Cu): Copper complexes with N-donor ligands have diverse applications. nih.gov The N-oxide functionality would provide a hard oxygen donor, which could be favorable for Cu(II) coordination.

Iron (Fe): Iron complexes with bipyridine ligands are known, and their spin state can be influenced by the ligand field. researchgate.net The steric bulk of the 6,6'-dibromo substituents could favor the formation of tetrahedral high-spin complexes with Fe(II). researchgate.net

Nickel (Ni): Nickel complexes with substituted bipyridine ligands are of interest in catalysis. nih.gov The substituents at the 6 and 6' positions have been shown to impact the properties and stability of Ni complexes in different oxidation states. nih.gov

Platinum (Pt): Platinum complexes with bipyridine ligands can exhibit square planar geometries. wikipedia.org The steric clash between the 6,6'-bromo substituents would be a significant factor in the structure of such complexes. wikipedia.org

The table below summarizes the expected coordination behavior of this compound with various transition metals based on the general principles of coordination chemistry and studies on related ligands.

MetalPotential Coordination FeaturesRelevant Applications/Properties of Related Complexes
Ruthenium (Ru)Octahedral complexes, potential for modified MLCT properties.Photocatalysis, solar cells, sensors. ossila.com
Palladium (Pd)Square planar complexes, ligand properties influencing catalytic activity.Cross-coupling reactions. nih.gov
Copper (Cu)Various geometries (e.g., tetrahedral, square planar, octahedral), N,O-chelation.Catalysis, bioinorganic chemistry. nih.gov
Iron (Fe)Potential for high-spin tetrahedral or octahedral complexes.Catalysis, spin-crossover materials. researchgate.net
Nickel (Ni)Steric effects of bromo groups influencing stability and reactivity.Polymerization and cross-coupling catalysis. nih.gov
Platinum (Pt)Square planar complexes with potential steric distortions.Anticancer drugs, materials science. wikipedia.org

The coordination chemistry of bipyridine N-oxides with lanthanide ions has been explored. acs.org The hard oxygen donor of the N-oxide group is well-suited for coordinating to the hard lanthanide ions. The formation of polynuclear lanthanide hydroxide (B78521) complexes is also a known phenomenon. researchgate.net It is plausible that this compound could form stable complexes with lanthanide ions, potentially influencing their luminescence properties. The ligand could act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, a key principle in the design of luminescent lanthanide probes.

For main group metals, the coordination would be dictated by the principles of hard and soft acid-base theory. The N-oxide oxygen would be a favorable coordination site for harder main group metal ions.

Influence of Metal Center on Coordination Geometry and Ligand Conformation

The coordination of this compound to a metal center is a nuanced process, where the nature of the metal ion plays a pivotal role in dictating the final three-dimensional arrangement of the complex. The size, charge, and electronic configuration of the metal ion directly influence the coordination number and the preferred geometry.

The steric hindrance imposed by the bromine atoms at the 6 and 6' positions is a significant factor. For instance, in complexes with smaller metal ions, the bulky bromine atoms can lead to distorted coordination geometries to minimize steric repulsion. This can manifest as a twisting of the bipyridine rings relative to each other, deviating from the planarity often observed in less substituted bipyridine complexes.

The N-oxide group introduces an additional coordination site, the oxygen atom, which can engage in bonding with the metal center. This allows for a variety of binding modes. The ligand can act as a bidentate N,O-chelating agent, forming a stable five-membered ring with the metal. Alternatively, it can bridge two metal centers, with the nitrogen and oxygen atoms coordinating to different metals. The preference for a particular coordination mode is highly dependent on the electronic properties of the metal. For example, harder metal ions may show a stronger affinity for the hard oxygen donor of the N-oxide group.

The interplay between the metal's preferred coordination number and the ligand's steric and electronic profile results in a range of possible geometries. A summary of expected coordination geometries based on the metal center is presented in the table below.

Metal Ion TypeTypical Coordination NumberExpected Coordination Geometry with this compoundPotential Ligand Conformation
First-row transition metals (e.g., Cu(II), Ni(II), Co(II))4, 5, or 6Distorted tetrahedral, square pyramidal, or distorted octahedralTwisted bipyridine backbone due to steric clash
Second/Third-row transition metals (e.g., Ru(II), Re(I))6Distorted octahedralPotentially less distortion due to larger metal radii
Lanthanide ions (e.g., Eu(III), Tb(III))7, 8, or 9Capped trigonal prismatic, square antiprismatic, or tricapped trigonal prismaticFlexible, accommodating higher coordination numbers

Detailed research findings have shown that the conformation of the this compound ligand is highly sensitive to the coordination environment. The dihedral angle between the two pyridine rings is a key parameter that adjusts to accommodate the size and coordination preference of the metal ion.

Supramolecular Assembly and Network Formation via Metal-Ligand and Hydrogen-Bonding Interactions

The unique structural features of this compound make it an excellent candidate for the construction of complex supramolecular architectures. The presence of the N-oxide group and the bromine substituents provides opportunities for a variety of non-covalent interactions, which are crucial in directing the self-assembly of metal complexes into extended networks.

Design of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. The design of such materials using this compound as a linker is predicated on its ability to bridge metal centers.

The bifunctional nature of the N-oxide ligand allows it to connect metal nodes in a linear or angular fashion, depending on the coordination geometry around the metal. For instance, if the ligand coordinates in a bridging manner, it can lead to the formation of one-dimensional (1D) chains. These chains can then be further organized into two-dimensional (2D) sheets or three-dimensional (3D) frameworks through weaker interactions such as hydrogen bonding or halogen bonding involving the bromine atoms.

The porosity and dimensionality of the resulting coordination polymer or MOF can be tuned by the choice of the metal center and the reaction conditions. Metals that favor higher coordination numbers can promote the formation of more complex and potentially porous 3D networks.

Self-Assembly Processes Directed by Bipyridine N-Oxide Ligands

The self-assembly of discrete metal complexes of this compound into higher-order structures is often governed by specific intermolecular interactions. The N-oxide group is a potent hydrogen bond acceptor. In complexes where the N-oxide oxygen is not coordinated to the primary metal center, it is available to form hydrogen bonds with co-ligands (such as water or alcohols) or with suitable functional groups on neighboring complexes.

These hydrogen-bonding interactions, in concert with other non-covalent forces like π-π stacking between the aromatic rings and halogen bonding involving the bromine atoms, can direct the formation of well-defined supramolecular architectures. The directionality and strength of these interactions are key to achieving predictable and controlled self-assembly.

For example, the formation of a hydrogen-bonded network might proceed as follows:

Coordination of the this compound to a metal center to form a primary building unit.

Intermolecular hydrogen bonding between the N-oxide oxygen of one complex and a hydrogen bond donor on an adjacent complex.

Reinforcement of the assembly through π-π stacking of the bipyridine rings.

Further stabilization of the 3D network via weaker C-H···Br or Br···Br interactions.

The table below summarizes the key interactions involved in the self-assembly processes.

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Metal-Ligand CoordinationMetal ion and N, O atoms of the ligandFormation of primary building blocks (monomers, dimers, etc.)
Hydrogen BondingN-oxide oxygen (acceptor) and various H-donorsDirectional linking of primary building blocks into 1D, 2D, or 3D networks
π-π StackingAromatic rings of the bipyridine backboneStabilization of the overall supramolecular structure
Halogen BondingBromine atomsWeaker, directional interactions contributing to the overall crystal packing

Advanced Spectroscopic and Computational Investigations of 6,6 Dibromo 2,2 Bipyridine 1 Oxide and Its Metal Complexes

Electronic Structure and Bonding Analysis in Complexes

The coordination of 6,6'-Dibromo-2,2'-bipyridine-1-oxide to a metal center significantly influences the electronic landscape of both the ligand and the metal. The bipyridine framework, a well-known π-acceptor, facilitates electron delocalization in its complexes. wikipedia.org The introduction of the N-oxide group and bromine atoms further modifies the ligand's electronic properties.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure and bonding in such complexes. nih.govresearchgate.net These studies reveal that the nature of the metal-ligand bond can vary from predominantly electrostatic to having significant covalent character, depending on the metal ion and its oxidation state. Analysis of the molecular orbitals often shows a significant mixing of metal d-orbitals with the π and π* orbitals of the bipyridine ligand, which is characteristic of metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) interactions. nih.gov

Photophysical Properties and Energy Transfer Mechanisms in Metal Complexes

Metal complexes of bipyridine derivatives are renowned for their rich photophysical properties, including luminescence and photo-redox activity. wikipedia.org The this compound ligand contributes to these properties through its influence on the excited state dynamics of the resulting metal complexes.

Many metal complexes containing bipyridine ligands exhibit luminescence, which typically arises from the radiative decay of an excited state. northwestern.edu In many cases, this emission originates from a triplet metal-to-ligand charge-transfer (³MLCT) excited state. nih.govnih.gov The energy and intensity of this emission are highly dependent on the nature of the metal, the ligand, and the surrounding environment.

The presence of the N-oxide and bromo substituents on the this compound ligand can modulate the luminescence properties of its metal complexes. The heavy bromine atoms can enhance spin-orbit coupling, which may facilitate intersystem crossing from the singlet to the triplet excited state, potentially increasing phosphorescence quantum yields. Conversely, they can also promote non-radiative decay pathways, leading to quenching of the luminescence.

Studies on related bipyridine complexes have shown that the emission wavelength can be tuned by modifying the substituents on the bipyridine ring. nih.gov For instance, electron-withdrawing groups can lower the energy of the π* orbitals, leading to a red-shift in the emission. The N-oxide group, being a strong σ-donor and π-acceptor, will also play a crucial role in determining the emission characteristics.

Complex TypeTypical Emission OriginFactors Influencing Emission
Ru(II) polypyridyl³MLCTLigand substituents, solvent polarity
Ir(III) cyclometalated³MLCT / ³LCNature of cyclometalating and ancillary ligands
Re(I) tricarbonyl diimine³MLCTDiimine ligand structure

This table provides a general overview based on studies of related bipyridine complexes.

Upon photoexcitation, metal complexes of this compound can undergo a variety of dynamic processes. These include intersystem crossing, internal conversion, radiative decay (luminescence), and photochemical reactions. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved infrared (TRIR) spectroscopy, are powerful tools for probing these ultrafast events. nih.gov

The excited state dynamics are often governed by the interplay between different types of excited states, such as MLCT, ligand-centered (LC), and metal-centered (MC) states. washington.edunih.gov For many transition metal complexes, deactivation of the emissive ³MLCT state can occur through thermal population of a non-emissive MC state, a process that is often responsible for the temperature-dependent luminescence of these complexes. washington.edu

The photochemical pathways available to these complexes can include ligand dissociation, isomerization, or electron transfer reactions with other molecules. For instance, photoinduced electron transfer from the excited complex to a suitable acceptor can initiate photoredox catalysis. nih.gov The specific photochemical pathway that is favored depends on the relative energies of the various excited states and the barriers for their interconversion. nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Studies for Structural and Mechanistic Insights

NMR and IR spectroscopy are indispensable tools for the characterization of this compound and its metal complexes in both solution and the solid state. cas.cz

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics. cas.cz ¹H and ¹³C NMR spectra can confirm the successful synthesis of the ligand and its complexes. rsc.org The chemical shifts of the protons on the bipyridine ring are sensitive to the coordination environment and the electronic effects of the substituents. Upon coordination to a metal, significant changes in the chemical shifts are expected, particularly for the protons closest to the nitrogen atoms. rsc.org In some cases, NMR can be used to study the kinetics and mechanism of ligand exchange reactions or other dynamic processes. For paramagnetic complexes, the NMR signals may be significantly broadened and shifted, providing information about the distribution of unpaired electron spin density.

Infrared (IR) spectroscopy is particularly useful for probing the vibrational modes of the molecule. The N-O stretching vibration in the this compound ligand is a characteristic band that can be monitored to study its coordination to a metal. Upon coordination through the oxygen atom, the N-O stretching frequency is expected to shift, providing evidence of the metal-oxygen bond formation. Time-resolved infrared (TRIR) spectroscopy can be used to study the vibrational spectra of short-lived excited states, offering insights into the changes in electron distribution and geometry upon photoexcitation. nih.gov For example, in MLCT excited states, the vibrational frequencies of the bipyridine ligand are expected to shift to lower wavenumbers, reflecting the increased electron density in the π* orbitals. nih.gov

Spectroscopic TechniqueInformation Gained
¹H NMRMolecular structure, ligand coordination, dynamic processes.
¹³C NMRCarbon framework, electronic environment.
IR SpectroscopyVibrational modes, N-O bond strength, coordination mode.
Time-Resolved IR (TRIR)Structure and dynamics of excited states.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT and other quantum chemical methods have become essential tools for complementing experimental studies and providing a deeper theoretical understanding of the properties of this compound and its metal complexes. researchgate.netresearchgate.net

Quantum chemical calculations can be used to predict a wide range of molecular descriptors that correlate with the reactivity and physical properties of molecules. researchgate.net These descriptors include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the electronic spectra and redox properties of the complexes. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and greater reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can be used to predict the sites of electrophilic and nucleophilic attack.

Atomic Charges: Calculation of atomic charges (e.g., Mulliken, NBO) can provide a quantitative measure of the electron distribution and help to understand the nature of the chemical bonds.

By calculating these descriptors for this compound and its metal complexes, researchers can gain insights into their potential applications in areas such as catalysis and materials science. nih.gov For example, the calculated redox potentials can be compared with experimental electrochemical data to validate the computational model and to predict the feasibility of certain redox reactions. The prediction of these properties for yet-to-be-synthesized compounds can guide experimental efforts towards molecules with desired characteristics. chemrxiv.orgchemrxiv.org

Molecular DescriptorPredicted Property
HOMO-LUMO GapElectronic transitions, reactivity
Molecular Electrostatic PotentialSites of electrophilic/nucleophilic attack
Atomic ChargesBond polarity, charge distribution
Chemical HardnessResistance to change in electron configuration
Electrophilicity IndexPropensity to accept electrons

Research Applications and Functional Materials Development Based on 6,6 Dibromo 2,2 Bipyridine 1 Oxide

Advanced Materials Science: Beyond Conventional Applications

The strategic incorporation of 6,6'-Dibromo-2,2'-bipyridine-1-oxide into complex molecular architectures marks a significant step in the development of sophisticated functional materials. The introduction of the N-oxide group to the bipyridine framework fundamentally alters its electronic properties, creating a highly electron-deficient building block. This characteristic is pivotal for designing next-generation organic semiconductors, particularly for applications in organic electronics where precise control over energy levels is essential for device performance.

Research into analogous N-oxide-functionalized bipyridines has demonstrated this principle effectively. The oxidation of one of the sp²-hybridized nitrogen atoms in the bipyridine ring to an N-oxide creates a strong electron-withdrawing unit. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, a critical factor for facilitating electron injection and transport in n-type semiconductor materials. nih.gov

While research has more extensively covered the parent compound, 6,6'-Dibromo-2,2'-bipyridine, as a versatile ligand in coordination chemistry for catalysis and as a component in organic light-emitting diodes (OLEDs), the "-1-oxide" derivative represents a more specialized application aimed at high-performance electronics. chemimpex.com The core utility of this compound lies in its potential as a monomer for the synthesis of advanced acceptor-acceptor conjugated polymers.

Detailed Research Findings: N-Oxide Bipyridines in n-Type Polymers

Detailed studies on the closely related isomer, 5,5'-dibromo-[2,2'-bipyridine] 1-oxide (BPyO), provide critical insights into the functional role of the N-oxide group. nih.govresearchgate.net In this research, BPyO was synthesized and used as a novel electron-deficient building block to construct n-type conjugated polymers for Organic Thin-Film Transistors (OTFTs). nih.gov

Density Functional Theory (DFT) calculations revealed that the introduction of the sp²-N oxide group effectively reduces the LUMO energy level. nih.gov This enhanced electron-deficient nature is a promising strategy for developing high-performance n-type polymers. nih.gov When copolymerized with other units, the resulting polymers exhibit properties that are essential for efficient electron transport. nih.gov

The transition from a polymer without the oxide group to one incorporating the mono-oxide unit (like BPyO) and subsequently a dioxide unit led to a dramatic shift from p-type (hole-transporting) to exclusively n-type (electron-transporting) behavior in OTFTs. nih.gov This demonstrates the powerful electronic tuning capability of the N-oxide functionality.

The table below summarizes the theoretical and electrochemical properties of N-oxide functionalized bipyridine monomers, illustrating the impact of the N-oxide group on the molecular energy levels.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
P(DPP-BPy) (Reference Polymer)-5.68-3.512.17
P(DPP-BPyO) (Mono-oxide Polymer)-5.87-3.792.08
P(DPP-BPyDO) (Dioxide Polymer)-6.04-4.042.00

Data derived from studies on analogous 5,5'-substituted bipyridine polymers, illustrating the electronic effect of the N-oxide group. nih.gov

The data clearly indicates a progressive lowering of both HOMO and LUMO energy levels with the addition of N-oxide groups, which is beneficial for electron injection from common electrodes like gold and enhances the material's stability against ambient oxidation.

The performance of these polymers in OTFTs underscores the potential of using building blocks like this compound. The polymer incorporating the mono-N-oxide unit (P(DPP-BPyO)) exhibited promising n-type characteristics, as detailed in the table below.

PolymerHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Device Type
P(DPP-BPy)0.0890.001p-type dominant
P(DPP-BPyO)-0.012n-type
P(DPP-BPyDO)-0.11n-type

Device performance data for polymers based on 5,5'-substituted bipyridine monomers. nih.gov

These findings strongly suggest that this compound is a highly valuable precursor for a new generation of functional organic materials. Its inherent electron-deficient character, derived from the N-oxide group, enables the rational design of polymers with tailored electronic properties for advanced applications in printed electronics, sensors, and other optoelectronic devices, moving far beyond the more conventional applications of its parent bipyridine compounds.

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes for Diverse Derivatives with Tailored Properties

The future development of 6,6'-Dibromo-2,2'-bipyridine-1-oxide chemistry hinges on the exploration of novel synthetic routes to create a diverse library of derivatives with properties tailored for specific applications. The two bromine atoms at the 6 and 6' positions serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Researchers are expected to increasingly employ palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl, alkyl, and other organic moieties. biosynth.commdpi.com This approach allows for the systematic tuning of the steric and electronic properties of the resulting ligands. For instance, the introduction of bulky substituents can be used to control the coordination environment around a metal center, while the incorporation of electron-donating or electron-withdrawing groups can modulate the photophysical and electrochemical characteristics of the molecule. nih.gov

Furthermore, the N-oxide group itself offers avenues for functionalization. While the synthesis of N-oxide-functionalized bipyridines can be achieved through straightforward oxidation of the corresponding bipyridine, future research will likely focus on more sophisticated methods that allow for selective functionalization of the pyridine (B92270) rings, influenced by the directing effect of the N-oxide. nih.gov The development of one-pot or modular synthetic strategies will be crucial for efficiently accessing a wide array of derivatives. nih.govacs.org The synthesis of a related compound, 5,5'-dibromo-[2,2'-bipyridine] 1-oxide, has been successfully achieved, suggesting that similar methodologies can be adapted for the 6,6'-dibromo isomer. nih.gov

Synthetic StrategyPotential Derivative ClassTailored Properties
Suzuki CouplingAryl-substituted bipyridinesTunable electronics and sterics
Stille CouplingAlkynyl- or vinyl-substituted bipyridinesExtended conjugation, altered photophysics
Buchwald-Hartwig AminationAmino-functionalized bipyridinespH-sensing, hydrogen bonding capabilities
Sonogashira CouplingAlkynyl-substituted bipyridinesRigid linkers for supramolecular chemistry

Exploration of New Metal-Ligand Architectures and Their Tunable Properties

The unique steric and electronic profile of this compound makes it an intriguing ligand for the construction of novel metal-ligand architectures. The substituents at the 6 and 6' positions can influence the coordination geometry and the stability of the resulting metal complexes. nih.gov Future research will likely focus on systematically exploring the coordination chemistry of this ligand with a wide range of transition metals.

The electronic properties of the resulting complexes are expected to be highly tunable. The electron-withdrawing nature of the bromine atoms and the N-oxide group can lower the energy of the ligand's π* orbitals, which in turn affects the energy of metal-to-ligand charge transfer (MLCT) transitions. okstate.edu This tunability is of great interest for applications in photochemistry and photophysics, such as in the development of new luminophores and photosensitizers. nih.govresearchgate.net

Studies on related 6,6'-disubstituted bipyridine ligands have shown that even with bulky substituents, the formation of stable complexes with metals like copper(I), silver(I), rhenium(I), and ruthenium(II) is possible. nih.gov The steric interactions can, however, lead to distorted coordination geometries, which can have a profound impact on the photophysical properties of the complexes. For example, a significant out-of-plane distortion of the metal ion from the bipyridine plane has been observed in a rhenium(I) complex of a bulky 6,6'-disubstituted bipyridine. nih.gov Similar effects are anticipated for complexes of this compound, and the systematic investigation of these structure-property relationships will be a key area of future research.

Metal IonPotential Complex GeometryPotential Properties and Applications
Ruthenium(II)OctahedralPhotoredox catalysis, light-emitting devices
Iridium(III)OctahedralPhosphorescent OLEDs, bioimaging
Copper(I)TetrahedralLuminescent materials, catalysis
Platinum(II)Square PlanarAnticancer agents, phosphorescent emitters

Integration into Hybrid and Nanostructured Functional Materials

The functional group versatility of this compound makes it an excellent candidate for integration into a variety of hybrid and nanostructured materials. Two promising areas of exploration are metal-organic frameworks (MOFs) and functional polymers.

Functional Polymers: The incorporation of this compound into polymer backbones is another exciting avenue of research. N-oxide-functionalized bipyridines have been shown to be effective electron-deficient units for the construction of high-performance n-type conjugated polymers for organic electronics. nih.gov The dibromo functionality of the target compound allows for its polymerization through various cross-coupling reactions. The resulting polymers could exhibit interesting electronic and optical properties, making them suitable for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Furthermore, the integration of this unit into redox polymers could lead to new materials for energy storage applications. researchgate.net The synthesis of intrinsically microporous polyimides from dibromo-containing monomers has also been reported, suggesting a pathway to gas separation membranes. mdpi.com

Advanced Theoretical Modeling for Predictive Design and Property Optimization

Advanced theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a crucial role in accelerating the development and application of this compound and its derivatives. rsc.org These computational methods can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of these molecules, thereby guiding experimental efforts.

Predicting Molecular Properties: DFT calculations can be employed to predict key molecular properties such as optimized geometries, frontier molecular orbital (FMO) energies, and molecular electrostatic potentials. researchgate.net This information is vital for understanding the reactivity of the molecule and its potential for intermolecular interactions. For instance, the calculated FMO energy levels can help in designing derivatives with specific electronic properties for applications in organic electronics. researchgate.net

Simulating Spectroscopic and Photophysical Properties: TD-DFT calculations are particularly useful for predicting the absorption and emission spectra of molecules and their metal complexes. nih.gov By simulating the electronic transitions, researchers can gain a deeper understanding of the nature of the excited states (e.g., MLCT, ligand-centered) and how they are influenced by chemical modifications. This predictive capability is essential for the rational design of new luminophores with desired emission colors and efficiencies.

Guiding the Design of Functional Materials: Computational modeling can also be used to predict the properties of larger systems, such as the interaction of this compound-based ligands with metal surfaces or their assembly into larger supramolecular structures. In the context of materials science, theoretical models can help in predicting the electronic band structure of polymers or the gas adsorption properties of MOFs incorporating this ligand. arxiv.orgnih.gov This predictive power allows for the in-silico screening of a large number of potential structures, saving significant experimental time and resources.

Computational MethodPredicted PropertiesImpact on Research
DFTMolecular geometry, electronic structure, reactivity descriptorsRational design of new derivatives, understanding reaction mechanisms
TD-DFTUV-Vis absorption and emission spectra, nature of excited statesDesign of photosensitizers and emitters with tailored photophysics
Molecular DynamicsConformational analysis, intermolecular interactionsUnderstanding self-assembly processes, predicting material morphology
Quantum Mechanics/Molecular Mechanics (QM/MM)Properties of the ligand in complex environments (e.g., MOF pores)Elucidating the role of the ligand in catalysis and sensing

Q & A

Basic Synthesis: What are the common synthetic routes to prepare 6,6'-dibromo-2,2'-bipyridine, a precursor to the 1-oxide derivative?

6,6'-Dibromo-2,2'-bipyridine is typically synthesized via Suzuki coupling or halogenation of bipyridine derivatives. For example, in ′-dibromo-2,2′-bipyridine is coupled with mesityl boronic acid using a Pd catalyst to form sterically crowded ligands. Another route involves halogenation of 2,2′-bipyridine using brominating agents (e.g., Br₂ or NBS) under controlled conditions. The dibromo derivative can then be oxidized to the 1-oxide form using oxidizing agents like mCPBA or H₂O₂, though specific protocols for the oxide are not detailed in the provided literature .

Basic Characterization: Which analytical methods are critical for confirming the structure of 6,6'-dibromo-2,2'-bipyridine-1-oxide?

Key techniques include:

  • ¹³C/¹H NMR spectroscopy : To confirm substitution patterns and purity (e.g., uses CDCl₃ solutions and internal standards) .
  • X-ray crystallography : For resolving steric effects and coordination geometry (used in to analyze a related ligand) .
  • Mass spectrometry : To verify molecular weight and isotopic patterns (implied in –17 for structural validation) .

Basic Reactivity: How is 6,6'-dibromo-2,2'-bipyridine utilized in cross-coupling reactions?

The compound serves as a versatile scaffold for Suzuki-Miyaura coupling , enabling aryl/heteroaryl group introductions. For instance, demonstrates coupling with mesityl boronic acid to synthesize 6,6′-dimesityl-2,2′-bipyridine under Pd catalysis . Optimizing reaction conditions (e.g., solvent, temperature, and Pd ligand) is critical for yield and selectivity.

Advanced Synthesis: How does amine chain length influence macrocycle formation via Pd-catalyzed amination of 6,6'-dibromo-2,2'-bipyridine?

In Pd-catalyzed amination ( ), shorter diamines (e.g., propane-1,3-diamine) favor cyclic dimers , while longer amines (e.g., trioxadiamines) yield macrocycles (48% yield). Steric hindrance and flexibility of the amine chain dictate reaction pathways. Researchers must screen ligands (e.g., XPhos) and solvents (toluene/DMF) to optimize macrocycle formation .

Advanced Coordination Chemistry: What is the coordination behavior of 6,6'-dibromo-2,2'-bipyridine derivatives with transition metals?

The ligand forms sterically hindered complexes with metals like Cu(I) ( ) and Ru(II) ( ). For example, in , a terpyridine derivative coordinates with Ru to create a water oxidation catalyst. X-ray studies ( ) reveal distorted geometries due to bromine substituents, impacting catalytic activity .

Advanced Computational Studies: How do halogen substituents affect the electronic properties of iron(II) polypyridine complexes?

Density functional theory (DFT) studies ( ) show that bromine atoms in ligands like 6,6'-dibromo-2,2'-dichloro-terpyridine stabilize metal-to-ligand charge transfer (MLCT) states , extending high-spin lifetimes. Computational modeling (e.g., gradient expansions for correlation energy) helps predict spin-crossover behavior and photophysical properties .

Advanced Catalysis: Can 6,6'-dibromo-2,2'-bipyridine derivatives act as ligands in water oxidation catalysts?

Yes. describes a Ru complex with a terpyridine ligand derivative (6,6″-dibromo-2,2′:6′,2″-terpyridine disulfonate) that catalyzes water oxidation at neutral pH. The sulfonate groups enhance solubility and proton transfer, critical for catalytic efficiency under mild conditions .

Data Contradiction Analysis: How should researchers address conflicting yields in Pd-catalyzed amination reactions?

Yields vary due to amine chain length and reaction conditions ( vs. 9). For example, triamines yield 20–29% macrocycles, while oxadiamines reach 48%. To resolve contradictions, systematically vary:

  • Amine flexibility and steric bulk.
  • Pd precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
  • Temperature (80–110°C) and solvent polarity.
    Reproducibility requires rigorous control of moisture/oxygen levels and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.